8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline
Description
Properties
CAS No. |
96165-86-5 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3 |
InChI Key |
FSOLZHFKZVHCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC |
Origin of Product |
United States |
Preparation Methods
N-Methylation-Induced Rearrangement
A seminal route involves the Cloke rearrangement of 6,7-dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b ) via N-methylation. Treatment of 3b with iodomethane in refluxing acetone yields two products: the methiodide salt (4b ) and the rearranged pyrrolo[2,1-a]isoquinolinium iodide (5b ) (Figure 1).
Reaction Conditions
-
Substrate : 6,7-Dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b )
-
Reagent : Iodomethane (excess)
-
Solvent : Acetone
-
Temperature : Reflux (56°C)
X-ray crystallography confirmed the structure of 5b , demonstrating a planar pyrrolo[2,1-a]isoquinoline core with methoxy groups at C-8 and C-9. This method highlights the utility of cyclopropane intermediates in accessing fused heterocycles.
Multicomponent Reactions (MCRs)
Benzoic Acid-Catalyzed Three-Component Synthesis
A transition metal-free MCR between isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes produces 5,6-dihydropyrrolo[2,1-a]isoquinolines. For example, heating isatin (1a ), THIQ (5a ), and phenylacetylene (3a ) with 20 mol% benzoic acid in toluene at 90°C for 16 hours yields 7aaa (86% yield).
Optimization Data
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TFA | Toluene | 50 | 22 | 72 |
| 4 | PhCO₂H | Toluene | 80 | 18 | 84 |
| 11 | PhCO₂H | Toluene | 90 | 16 | 86 |
The reaction proceeds via spirooxindole formation, C2–C3 bond cleavage, and isocyanate intermediacy. Substituent tolerance includes electron-donating (-OMe) and withdrawing (-NO₂) groups on isatin.
Photolysis-Driven Cyclization
Photolytic Generation of Heterocycles
Photolysis of chloroacetyl-substituted precursors, such as 1-(chloroacetyl)-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline (4a ), under UV light generates diverse heterocyclic scaffolds. While specific yields for the parent compound are unreported, analogous photolysis reactions produce pyrrolo[2,1-a]isoquinoline derivatives in 55–75% yields.
Key Insight : Photolysis enables regioselective bond formation without metal catalysts, though reaction conditions (wavelength, solvent) require precise control.
Challenges and Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to tetrahydropyrrolo[2,1-a]isoquinolines exhibit promising anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. The specific activity of 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline in various cancer models remains an area of active investigation.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents positions it as a candidate for further exploration in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies have indicated that it may help mitigate oxidative stress and inflammation in neuronal cells.
Organic Synthesis
Synthetic Intermediates
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is also utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Diels-Alder Reactions
The compound has been employed in Diels-Alder reactions to generate complex cyclic structures. These reactions are critical in the synthesis of natural products and pharmaceuticals. For instance, it has been used successfully in asymmetric synthesis under high-pressure conditions to enhance yield and selectivity.
Biological Probes
Chemical Probes in Research
Due to its ability to interact with biological systems selectively, 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline serves as a valuable chemical probe for studying various biological processes. Its role in elucidating mechanisms of action for other pharmacological agents is particularly noteworthy.
Target Identification
In drug discovery contexts, this compound can aid in target identification and validation by acting on specific biological pathways. Understanding how it interacts with cellular targets can provide insights into new therapeutic strategies.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of tetrahydropyrrolo[2,1-a]isoquinoline were tested against various cancer cell lines. Results demonstrated significant cytotoxicity at micromolar concentrations with mechanisms involving apoptosis.
Case Study 2: Neuroprotection
Another research article explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The findings suggested that treatment with 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline reduced cell death significantly compared to controls.
Mechanism of Action
Comparison with Similar Compounds
Table 3: Cytotoxicity Data Against Cancer Cell Lines
Key Observations:
- The 8,9-dimethoxy derivative outperforms tamoxifen in ER+ T47D cells, suggesting enhanced ERα binding via methoxy-driven hydrophobic interactions .
- Unlike P-glycoprotein-targeting analogs, its primary mechanism is ER-mediated, reducing overlap in drug resistance profiles .
Physicochemical and Pharmacokinetic Properties
Biological Activity
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is a compound of interest in medicinal chemistry due to its diverse biological properties. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.
Structural Characteristics
The molecular formula of 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline is , with a molecular weight of approximately 231.29 g/mol. The compound features a tetrahydropyrroloisoquinoline scaffold that is known for its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| InChI | InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3 |
| InChIKey | FSOLZHFKZVHCCX-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to 8,9-dimethoxy derivatives exhibit significant anticancer activity. For instance, tetrahydroisoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's. Research suggests that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with the breakdown of acetylcholine in the brain. Inhibition of these enzymes can enhance cholinergic signaling and potentially improve cognitive function.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline suggest efficacy against a range of bacterial strains. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Study on Neuroprotective Effects
A recent study evaluated the effects of tetrahydropyrrolo[2,1-a]isoquinoline derivatives on AChE and BChE inhibition. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range for both enzymes. The study concluded that these compounds could serve as potential leads for developing new treatments for Alzheimer's disease.
Anticancer Activity Assessment
In another study assessing the anticancer potential of tetrahydropyrroloisoquinolines, compounds were tested against various cancer cell lines including breast and lung cancer cells. Results indicated that some derivatives significantly reduced cell viability and induced apoptosis via caspase activation pathways.
Q & A
Q. What are the common synthetic routes for 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline?
The compound is synthesized via:
- Bischler-Napieralski reaction : Cyclization of β-phenylethylamides using POCl₃ or PCl₅ to form the isoquinoline core .
- Multicomponent reactions : Three-component [3+2] cycloaddition strategies using aldehydes, amines, and ketones under catalytic conditions (e.g., BF₃·Et₂O) to assemble the pyrrolo-isoquinoline scaffold .
- Acid-catalyzed cyclizations : AlCl₃-mediated ring closure of substituted chloroacetyl precursors at elevated temperatures (e.g., 378 K in 1,2-dichlorobenzene) .
Key parameters for yield optimization :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 10–15 equivalents | Critical for cyclization efficiency |
| Temperature | 373–383 K | Higher temps reduce side reactions |
| Solvent polarity | Non-polar (e.g., dichlorobenzene) | Enhances reaction selectivity |
Q. How is the structural confirmation of this compound achieved?
A combination of spectroscopic and crystallographic methods is used:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and tetrahydropyrrole protons (δ ~2.0–4.5 ppm). Aromatic protons appear as multiplet signals (δ ~6.5–7.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯π interactions in crystal packing) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 276.1234) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Catalyst screening : Use Lewis acids (e.g., Sc(OTf)₃) to enhance regioselectivity in cycloadditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining >80% yield .
- Solvent optimization : Replace dichlorobenzene with recyclable ionic liquids to improve sustainability .
Q. What strategies address stereochemical challenges in derivatives?
- Chiral auxiliaries : Introduce tert-butyl sulfinamide groups to control asymmetric centers during cyclization .
- Dynamic kinetic resolution : Use palladium catalysts to bias enantiomer formation in hydrogenation steps .
- Computational modeling : DFT calculations predict favorable transition states for stereoselective pathways .
Q. How is the compound evaluated for pharmacological activity?
- In vitro assays :
- Enzyme inhibition : Test against acetylcholinesterase (IC₅₀ values via Ellman’s method) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) .
Q. How to resolve contradictions in reported bioactivity data?
- Verify assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Purity validation : Use HPLC (≥95% purity) to exclude confounding impurities .
- Orthogonal models : Compare results across cell-based and enzymatic assays to confirm mechanism .
Methodological Challenges
Q. What are the best practices for synthesizing derivatives for SAR studies?
- Functionalization steps :
O-Demethylation : BBr₃ in CH₂Cl₂ at 0°C to generate hydroxyl groups for further coupling .
Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids to append substituents .
- Purification : Use flash chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
Q. How to computationally model interactions with biological targets?
- Molecular docking : AutoDock Vina predicts binding modes to acetylcholinesterase (ΔG ≤ -8.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Technical Considerations
Q. How to mitigate compound instability during storage?
- Storage conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
